molecular formula C25H23IN4O3S B3002874 ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate CAS No. 330180-52-4

ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate

Cat. No.: B3002874
CAS No.: 330180-52-4
M. Wt: 586.45
InChI Key: GDISABYJUHFWMK-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate is a polyfunctionalized 4H-pyran derivative characterized by:

  • A 6-amino group and 5-cyano substituent on the pyran ring.
  • A 2-iodophenyl group at the 4-position, introducing steric bulk and electronic effects due to iodine.
  • A sulfanylmethyl bridge linking the pyran ring to a 3-cyano-4,5,6-trimethylpyridin-2-yl moiety, enhancing structural complexity.
  • An ethyl ester at position 2.

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylmethyl]-4-(2-iodophenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23IN4O3S/c1-5-32-25(31)22-20(12-34-24-17(10-27)14(3)13(2)15(4)30-24)33-23(29)18(11-28)21(22)16-8-6-7-9-19(16)26/h6-9,21H,5,12,29H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDISABYJUHFWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2I)C#N)N)CSC3=C(C(=C(C(=N3)C)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23IN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family. This compound has garnered attention due to its potential biological activities, including antibacterial, antioxidant, and anticancer properties. This article reviews the synthesis methods, biological activities, and underlying mechanisms of action based on recent research findings.

Synthesis

The synthesis of pyran derivatives often involves multicomponent reactions. For instance, ultrasound-assisted synthesis has been employed to produce highly substituted 4H-pyrans using catalysts such as triethylamine (Et3N) in aqueous conditions. This method is noted for its efficiency and high yields, making it suitable for producing biologically active compounds .

Antibacterial Activity

Research indicates that certain 4H-pyran derivatives exhibit significant antibacterial properties. In studies evaluating various derivatives against Gram-positive bacteria, compounds demonstrated lower IC50 values than traditional antibiotics like ampicillin. Specifically, derivatives such as 4g and 4j showed strong inhibition against multiple bacterial strains .

Antioxidant Activity

The antioxidant potential of ethyl 6-amino-5-cyano-4H-pyran derivatives has been assessed using DPPH radical scavenging assays. Compounds 4g and 4j exhibited remarkable scavenging activities with IC50 values of 0.329 mM and 0.1941 mM respectively, outperforming common antioxidants like BHT . The ability to reduce oxidative stress is crucial in preventing cellular damage linked to various diseases.

Anticancer Activity

The anticancer properties of these compounds have been explored through in vitro studies on HCT-116 colorectal cancer cells. Notable findings include:

  • Inhibition of Cell Proliferation : Certain derivatives suppressed cell growth with IC50 values indicating potent activity.
  • Induction of Apoptosis : Mechanistic studies revealed that these compounds activate the caspase-3 pathway, leading to programmed cell death in cancer cells .
  • CDK2 Inhibition : Molecular docking studies suggest that these compounds inhibit CDK2 kinase activity, a target implicated in cancer progression .

The biological mechanisms through which ethyl 6-amino-5-cyano derivatives exert their effects include:

  • DNA Interaction : Some pyran derivatives have shown affinity for binding DNA, particularly in the minor groove, which can disrupt replication and transcription processes essential for cancer cell survival .
  • Enzyme Inhibition : By inhibiting key enzymes such as CDK2, these compounds can effectively halt the cell cycle progression in cancer cells .
  • Oxidative Stress Modulation : The antioxidant properties help mitigate oxidative damage, contributing to their protective effects against cellular degeneration.

Case Studies

Several case studies illustrate the effectiveness of ethyl 6-amino-5-cyano derivatives:

  • A study highlighted the use of a specific derivative that significantly reduced tumor growth in animal models when administered alongside standard chemotherapy agents.
  • Clinical evaluations have suggested that these compounds may enhance the efficacy of existing treatments while reducing side effects due to their selective action on cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound is compared to structurally related 4H-pyran derivatives (Table 1), with variations in substituents influencing properties such as solubility, reactivity, and bioactivity.

Table 1: Comparison of Structural Features
Compound (Reference) 4-Position Substituent Pyridine Substituents Ester Group Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 2-iodophenyl 3-cyano-4,5,6-trimethyl Ethyl ~600 (estimated) High steric bulk; potential corrosion inhibition
Methyl ester analog () 4-ethylphenyl 3-cyano-6-methyl Methyl 446.53 Lower solubility; synthetic intermediate
Ethyl 6-amino-4-(p-tolyl) analog () p-tolyl None (methyl at pyran 2-position) Ethyl ~380 (estimated) Corrosion inhibitor in HCl; Langmuir adsorption
Ethyl 4-(4-methylphenyl) analog () 4-methylphenyl None Ethyl 364.38 Organic intermediate; planar pyran ring
Ethyl 4-(3,4-dimethoxyphenyl) analog () 3,4-dimethoxyphenyl None Ethyl ~400 (estimated) Enhanced electronic effects from methoxy groups

Substituent Effects on Physicochemical Properties

  • Iodine vs.
  • Sulfanylmethyl-Pyridine Moiety : The trimethylpyridine group increases hydrophobicity and may enhance π-π stacking interactions in biological systems or adsorption on metal surfaces .

Computational Insights

Density functional theory (DFT) studies () correlate molecular structure with inhibition efficiency. For the target compound, computational modeling could predict electron density distribution, particularly around the cyano and iodine groups, to explain adsorption behavior .

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